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molecular formula C9H8BrNO B1271620 4-(2-Bromoethoxy)benzonitrile CAS No. 37142-39-5

4-(2-Bromoethoxy)benzonitrile

Cat. No. B1271620
M. Wt: 226.07 g/mol
InChI Key: IVKAPFWKLFIYCG-UHFFFAOYSA-N
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Patent
US07354917B2

Procedure details

Anhydrous potassium carbonate (233 g, 1.68 mol) was added to a solution of 4-hydroxybezonitrile (100 g, 0.84 mol) in DMF (700 mL), and the resultant mixture was stirred for 1 h under a N2 atmosphere. 1,2-Dibromo-ethane (362 mL, 4.2 mol) was added slowly to the reaction mixture, which was then stirred at 55-60° C. overnight. The reaction mixture was diluted with water and extracted with ethyl acetate (3×750 mL). The combined organic layer was washed with water and then concentrated. The crude product was purified by column chromatography (silica gel: 60-120 mesh, eluent: petroleum ether-ethyl acetate, 90:10). Yield: 60 g (32%).
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
362 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1.[Br:16][CH2:17][CH2:18]Br>CN(C=O)C.O>[Br:16][CH2:17][CH2:18][O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
233 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
362 mL
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was then stirred at 55-60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×750 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel: 60-120 mesh, eluent: petroleum ether-ethyl acetate, 90:10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrCCOC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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